molecular formula C12H8ClFN2O2 B1410983 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate CAS No. 1993323-78-6

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Cat. No.: B1410983
CAS No.: 1993323-78-6
M. Wt: 266.65 g/mol
InChI Key: WYRQJYICMJJFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H8ClFN2O2 and a molecular weight of 266.65 g/mol.

Preparation Methods

The synthesis of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate undergoes various types of chemical reactions, including substitution reactions. The Suzuki–Miyaura coupling reaction is a notable example, where the compound can participate in electronically divergent processes with a metal catalyst . Common reagents used in these reactions include organoboron compounds and palladium catalysts . The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules . In industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. the compound’s unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects .

Comparison with Similar Compounds

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate can be compared with other similar compounds, such as other fluorinated pyridines and carbamates . These compounds share some structural similarities but may differ in their reactivity, biological activity, and applications.

Properties

IUPAC Name

(4-chlorophenyl) N-(4-fluoropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRQJYICMJJFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate
Reactant of Route 3
Reactant of Route 3
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate
Reactant of Route 4
Reactant of Route 4
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate
Reactant of Route 5
Reactant of Route 5
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate
Reactant of Route 6
Reactant of Route 6
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.